N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

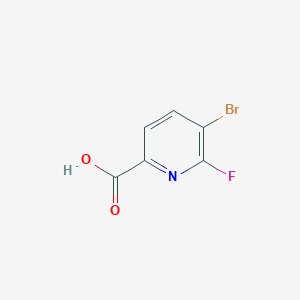

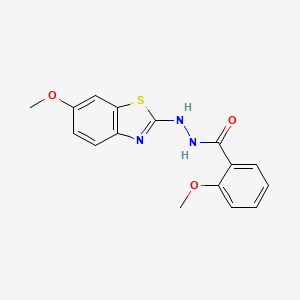

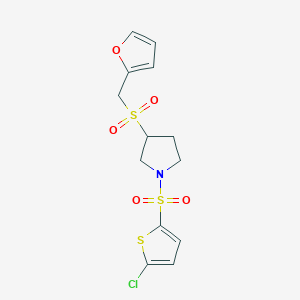

“N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide” is a chemical compound with the linear formula C16H10ClF4NO2 . It has a molecular weight of 359.71 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by the formula C16H10ClF4NO2 . The monoisotopic mass is 359.033630 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula C16H10ClF4NO2 and its molecular weight of 359.7 .Aplicaciones Científicas De Investigación

Synthesis and Potassium Channel Activity

A study conducted by Wu et al. (2004) focused on the synthesis of acrylamides, including compounds similar to N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide. These compounds demonstrated significant KCNQ2 opener activity, which is crucial in reducing neuronal hyperexcitability in rat hippocampal slices. This suggests a potential application in the treatment of neurological disorders like epilepsy or neuropathic pain (Wu et al., 2004).

Antipathogenic Activity

Limban et al. (2011) synthesized acylthioureas that showed significant antipathogenic activity. Although not directly studying N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, their research on similar compounds revealed potential as antimicrobial agents, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Antimicrobial Activity

A study by Ahsan et al. (2016) on N-(3-chloro-4-fluorophenyl) semicarbazone derivatives, which are structurally related to the compound , found that these derivatives exhibited antimicrobial activities. This suggests that N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide might also have potential applications in combating microbial infections (Ahsan et al., 2016).

Fluorescence Binding Studies

Meng et al. (2012) investigated the interaction of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. While this study did not directly involve N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, it highlights the potential application of similar acrylamide derivatives in fluorescence-based biochemical assays (Meng et al., 2012).

Corrosion Inhibition

Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their findings indicate that compounds structurally similar to N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide could be effective in preventing metal corrosion, suggesting a potential application in industrial maintenance (Abu-Rayyan et al., 2022).

Cancer Research

Zhu (2015) synthesized novel imidazole acyl urea derivatives that exhibited significant antitumor activities. This indicates the potential of acrylamide derivatives in cancer research and therapy, suggesting a similar potential for N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide (Zhu, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-N-(3-chloro-4-fluorophenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF4NO2/c17-13-9-11(4-7-14(13)18)22-15(23)8-3-10-1-5-12(6-2-10)24-16(19,20)21/h1-9H,(H,22,23)/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGGFBQTDPRJPX-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)

![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)

![1-ethyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2625471.png)

![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)